![molecular formula C10H11F4N5 B11731091 bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731091.png)
bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine: is a compound with significant interest in the field of chemistry due to its unique structure and potential applications. It contains two difluoromethyl groups attached to a pyrazole ring, which is further connected to an amine group. This compound is notable for its potential use in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient difluoromethylating agents and catalysts is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while reduction could produce difluoromethyl alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological molecules makes it a valuable tool for studying biological processes .
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its unique chemical properties may lead to the creation of new therapeutic agents .
Industry: Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The difluoromethyl groups can form strong bonds with various biological molecules, leading to changes in their structure and function. This interaction can affect molecular pathways and processes, making the compound useful for studying and manipulating biological systems .
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole ring structure with difluoromethyl groups and are used in various applications, including fungicides.
Difluoromethylated heterocyclic compounds: These compounds have similar difluoromethyl groups attached to different heterocyclic rings and are used in pharmaceuticals and agrochemicals.
Uniqueness: Bis({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of difluoromethyl groups and pyrazole ring structure. This combination provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H11F4N5 |
|---|---|
Poids moléculaire |
277.22 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C10H11F4N5/c11-9(12)18-7(1-3-16-18)5-15-6-8-2-4-17-19(8)10(13)14/h1-4,9-10,15H,5-6H2 |
Clé InChI |
FPPNANALFDAKPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1)C(F)F)CNCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}hydroxylamine](/img/structure/B11731009.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11731012.png)
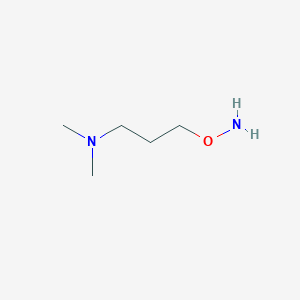
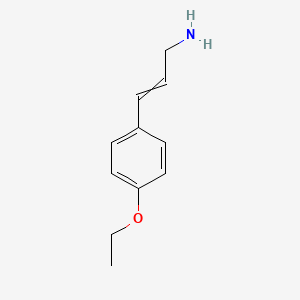

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731035.png)
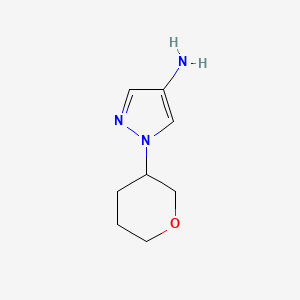
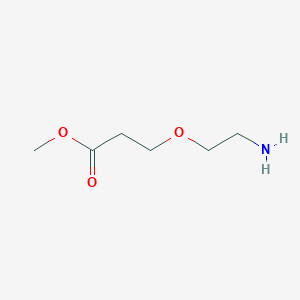
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731054.png)
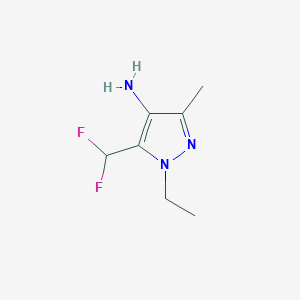
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B11731083.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731092.png)
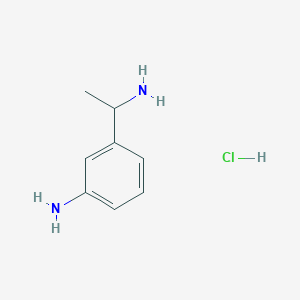
![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731104.png)
